3-Amino-4-chloro-1-methylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-amino-4-chloro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,8H2,1H3 |
InChI Key |
JHFVLOLFQHWZCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Chloro 1 Methylpyridin 2 1h One and Analogs
Foundational Synthetic Approaches to Pyridin-2(1H)-one Derivatives
The construction of the pyridin-2(1H)-one core is a pivotal step in the synthesis of the target compound. Several robust methods have been developed for this purpose.
Multi-component Reaction Methodologies for Pyridin-2(1H)-ones
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. acsgcipr.org These reactions are advantageous for creating molecular diversity. acs.org For the synthesis of pyridin-2(1H)-ones, MCRs often involve the condensation of an active methylene (B1212753) compound, an aldehyde or ketone, and an amine source. acsgcipr.org
A notable example is the Hantzsch-type synthesis, which can be adapted to yield pyridin-2(1H)-ones. While traditionally used for dihydropyridines, modifications can lead directly to the pyridinone ring or a precursor that can be easily converted. acsgcipr.org Another relevant MCR is the Guareschi-Thorpe reaction, which directly yields a substituted pyridine (B92270) by condensation. acsgcipr.org
More recently, novel MCRs have been developed. For instance, a one-pot synthesis of polyfunctionalized pyridines has been achieved through the reaction of arylidene malononitrile (B47326), a methylarylketone, and sodium ethoxide. ekb.eg These methods showcase the versatility of MCRs in accessing a wide range of substituted pyridines.
| Multi-component Reaction | Reactants | Key Features |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia (B1221849) | Can be modified for pyridinone synthesis. |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Direct formation of substituted pyridines. |
| Novel Pyridine Synthesis | Arylidene malononitrile, Methylarylketone, Sodium ethoxide | One-pot synthesis of polyfunctionalized pyridines. ekb.eg |
Enamine Cyclization Pathways for Pyridin-2(1H)-one Synthesis
Enamine cyclization represents a powerful strategy for the formation of the pyridin-2(1H)-one ring. This approach typically involves the reaction of an enamine with a suitable electrophile, followed by intramolecular cyclization. acs.orgsemanticscholar.org
One documented pathway involves the nucleophilic vinylic substitution of 3-dimethylamino-2-formyl acrylonitrile (B1666552) with nucleophiles like malononitrile or ethyl cyanoacetate. acs.orgacs.org The resulting adducts, upon reaction with amines, yield enamines that can be cyclized in the presence of a base to afford pyridin-2(1H)-one derivatives. acs.orgacs.org
Another example is the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in a basic medium, which leads to the formation of substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.netosi.lv This highlights the utility of β-enamino ketone amides as precursors for pyridin-2(1H)-ones. researchgate.net
Transformation of Pyranone Derivatives to Pyridin-2(1H)-ones
The conversion of pyran-2-ones to pyridin-2(1H)-ones is a well-established and efficient method. This transformation is typically achieved by reacting the pyranone with ammonia or a primary amine, which displaces the ring oxygen with a nitrogen atom. nih.govresearchgate.net
For example, 2,3,5-(4H)-trimethyl 4-pyranone can be converted to 2,3,5-(1H)-trimethyl 4-pyridinone through ammonolysis, typically carried out at elevated temperatures and pressures in an aqueous or hydroalcoholic medium. google.com This method is particularly useful as the pyranone precursors can often be readily synthesized.
The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate (B1235776) can produce tetrahydropyridine (B1245486) derivatives, which can then be aromatized to the corresponding pyridin-2(1H)-ones. nih.gov
Oxidative Coupling in the Construction of Pyridine Ring Systems
Oxidative coupling reactions have emerged as a modern and powerful tool for the synthesis of substituted pyridines. acs.orgnih.gov These methods often involve the use of a transition metal catalyst, such as copper or palladium, to facilitate the formation of C-C or C-N bonds. acs.orgnih.govacs.org
A copper-catalyzed oxidative sp3 C-H coupling of oxime acetates with toluene (B28343) derivatives has been shown to be an efficient route to polysubstituted pyridines. acs.orgnih.gov Similarly, palladium-catalyzed oxidative coupling between pyridine N-oxides and N-substituted indoles has been achieved, demonstrating the potential for C-H bond activation in pyridine synthesis. acs.org While these methods directly yield pyridines, the resulting products could potentially be converted to pyridin-2(1H)-ones in subsequent steps.
Installation of the Amino Group at Position 3 in Pyridinone Scaffolds
Introducing an amino group at the C3 position of the pyridinone ring is a crucial step in the synthesis of the target compound.
Amination Strategies and Mechanistic Considerations
Direct amination of the pyridine ring, particularly at the C3 position, can be challenging due to the electronic nature of the ring. chemrxiv.orgnih.gov However, several strategies have been developed to achieve this transformation.
One approach involves the nitration of a suitable precursor followed by reduction. For instance, the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) has been achieved from 2-chloro-4-methyl-3-nitropyridine. google.com This nitro-to-amine reduction is a common and reliable method.
A more recent and regioselective method for C3 amination of pyridines involves a photochemical reaction of a Zincke imine intermediate with an amidyl radical. chemrxiv.orgnih.gov This method offers a mild and selective route to C3-aminated pyridines. Mechanistic studies suggest the involvement of radical intermediates, which accounts for the observed C3 regioselectivity. chemrxiv.orgnih.gov
Another strategy involves a Hofmann rearrangement of a 3-carboxamide derivative. The synthesis of 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one was achieved via a Hofmann reaction of the corresponding 3-carboxamide in the presence of sodium hypobromite. researchgate.net This demonstrates a viable route to C3-amino pyridinones from readily accessible precursors.
In the context of the target compound, a plausible synthetic sequence would involve the initial construction of a 4-chloro-1-methylpyridin-2(1H)-one scaffold, followed by a regioselective amination at the C3 position using one of the aforementioned strategies. The choice of method would depend on the compatibility of the reagents with the other functional groups present on the pyridinone ring.
Approaches from Precursor Pyridine Derivatives (e.g., 3-amino-4-methylpyridine (B17607) from 4-methylpyridine-3-boronic acid)
A key intermediate in the synthesis of related compounds is 3-amino-4-methylpyridine. One modern approach to its synthesis avoids harsh conditions and improves yield by starting from 4-methylpyridine-3-boronic acid. google.compatsnap.com This method utilizes a one-step reaction with an inorganic amide as the ammonia source, catalyzed by a metal oxide. google.compatsnap.com
The process involves reacting 4-methylpyridine-3-boronic acid with an inorganic ammonia source, such as ammonium (B1175870) carbonate or aqueous ammonia, in the presence of a metal oxide catalyst like copper (I) oxide or silver oxide. google.compatsnap.com The reaction proceeds at room temperature and offers high yields. google.compatsnap.com For instance, using copper (I) oxide with aqueous ammonia in methanol (B129727) can yield up to 95% of 3-amino-4-methylpyridine. patsnap.com This method presents a significant improvement over traditional routes that often involve nitration and subsequent reduction, which can suffer from poor regioselectivity and harsh reaction conditions. google.comchemicalbook.com
Introduction of the Chlorine Atom at Position 4 on the Pyridinone Ring
The introduction of a chlorine atom at the C4 position of the pyridinone ring is a critical step. This can be achieved through various halogenation techniques.
Regioselective Halogenation Techniques for Pyridinones and Related Pyridines
Regioselective halogenation of pyridines and their derivatives can be challenging due to the electron-deficient nature of the pyridine ring. youtube.com However, the presence of activating groups like an amino or hydroxyl group can direct electrophilic substitution. youtube.com For pyridinone systems, direct chlorination can be influenced by the substituents already on the ring.
Recent advancements have led to the development of designed phosphine (B1218219) reagents for the regioselective chlorination of pyridines. nih.gov These methods can provide excellent control over the position of chlorination, even in complex, multi-substituted pyridine rings. nih.gov Another strategy involves the halogenation of pyridine N-oxides, which can provide practical access to various 2-halo-substituted pyridines under mild conditions. acs.org
Chlorination of Hydroxylated Pyridine Precursors (e.g., 2-hydroxy-4-methyl-3-pyridinylcarbonitrile to 2-chloro-4-methylpyridine-3-carbonitrile)
A common and effective method for introducing a chlorine atom at the 2-position of a pyridine ring is through the chlorination of the corresponding 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with the pyridin-2-one form). nih.govresearchgate.net Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. nih.govresearchgate.netgoogle.com The reaction typically involves heating the 2-hydroxypyridine derivative with POCl₃, sometimes in the presence of a base like pyridine or in a solvent-free manner. nih.govresearchgate.net
A process for producing 2-chloro-3-amino-4-methylpyridine (B1178857) involves the chlorination of 3-cyano-4-methyl-2-pyridone (B1589630) using a mixture of phosphorus oxychloride and phosphorus pentachloride. google.comindianchemicalsociety.com This step is followed by hydrolysis of the nitrile group to an amide and subsequent Hofmann rearrangement to yield the desired 3-amino group. google.comresearchgate.net
N-Methylation Strategies for Pyridin-2(1H)-one Systems
The final step in the synthesis of the target compound is the introduction of a methyl group at the nitrogen atom of the pyridinone ring.
Methods for Alkylation at the Ring Nitrogen (N1) Position
N-alkylation of pyridin-2-ones is a fundamental transformation in organic synthesis. rsc.orgnih.gov These reactions typically involve treating the pyridin-2-one with an alkylating agent in the presence of a base. Common alkylating agents include methyl iodide and dimethyl sulfate. The choice of base and solvent can influence the selectivity between N- and O-alkylation, as pyridin-2-ones are ambident nucleophiles. rsc.orgnih.gov Metal-free conditions using diaryliodonium salts have also been developed, where the choice of base can direct the reaction towards either N- or O-arylation with high selectivity. rsc.orgnih.gov
Synthesis of N-Methylated Pyridinones and Related Pyridinium (B92312) Salts (e.g., 3-amino-4-chloro-1-methylpyridinium iodide)
The synthesis of N-methylated pyridinium salts can be achieved through the direct quaternization of the corresponding pyridine derivative. prepchem.com For example, 3-amino-4-chloro-1-methylpyridinium iodide can be prepared by reacting 3-amino-4-chloropyridine (B21944) with an excess of methyl iodide. prepchem.com The reaction proceeds at room temperature without a solvent to yield the solid pyridinium salt. prepchem.com This straightforward method provides a direct route to the N-methylated, positively charged pyridinium core structure.
Convergent and Divergent Synthetic Pathways to 3-Amino-4-chloro-1-methylpyridin-2(1H)-one
The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. These methodologies allow for the efficient preparation of the target compound and a library of related analogs for further investigation.
A key precursor for the synthesis of this compound is the corresponding pyridinium salt, 3-amino-4-chloro-1-methylpyridinium iodide. This intermediate can be readily prepared by the reaction of 3-amino-4-chloropyridine with an excess of methyl iodide at ambient temperature. nih.gov The formation of the pyridinium salt is a crucial step, activating the pyridine ring for subsequent transformation into the pyridin-2(1H)-one.
The conversion of the 3-amino-4-chloro-1-methylpyridinium iodide to this compound is anticipated to proceed via hydrolysis or oxidation. While specific literature for this exact transformation is not prevalent, the hydrolysis of related N-alkoxycarbonylpyridinium ions to their corresponding pyridinones is a known process. This suggests that treatment of the pyridinium iodide with a suitable base, such as a hydroxide (B78521) source, would facilitate the desired conversion.
Convergent Synthetic Approach:
A convergent synthesis strategy involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a pre-functionalized pyridin-2(1H)-one core, followed by the introduction of the amino group.
One potential convergent route is outlined below:
Step 1: Synthesis of a 4-chloro-1-methylpyridin-2(1H)-one intermediate. This could be achieved through various methods reported for the synthesis of substituted pyridin-2(1H)-ones. nih.govmdpi.comnih.gov
Step 2: Nitration of the pyridin-2(1H)-one ring at the 3-position. This would introduce the nitrogen functionality that can be later converted to the amino group.
Step 3: Reduction of the nitro group to an amino group. This final step would yield the target compound, this compound.
This approach allows for the late-stage introduction of the amino group, which could be beneficial if this group is sensitive to the reaction conditions used to construct the pyridinone ring.
Divergent Synthetic Approach:
A divergent synthesis strategy begins with a common intermediate that can be elaborated into a variety of structurally related compounds. This is a highly efficient method for creating a library of analogs for structure-activity relationship (SAR) studies.
A plausible divergent pathway for the synthesis of this compound and its analogs could start from the readily accessible 3-amino-4-chloro-1-methylpyridinium iodide.
Common Intermediate: this compound, synthesized from its pyridinium salt precursor.
Diversification: The amino group and the chloro substituent on the pyridinone ring provide handles for further functionalization.
The amino group can undergo a variety of reactions, such as acylation, alkylation, or arylation, to introduce diverse substituents at the 3-position.
The chloro group at the 4-position can be subjected to nucleophilic substitution reactions to introduce a range of different functional groups.
This divergent approach would allow for the rapid generation of a library of analogs with modifications at both the 3- and 4-positions of the pyridin-2(1H)-one scaffold. The development of such libraries is instrumental in medicinal chemistry for the optimization of lead compounds. acs.orgresearchgate.net
Spectroscopic Data for this compound Remains Elusive in Public Domain
Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have yielded no specific experimental or detailed analytical results within the public domain. Despite efforts to locate nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, which are crucial for the definitive structural elucidation and characterization of the molecule, no dedicated studies or spectral databases containing this information for this specific compound could be identified.
The inquiry sought to build a detailed profile of this compound, focusing on its structural and electronic properties as determined by various spectroscopic techniques. The intended analysis included:
¹H NMR Spectroscopy: To determine the chemical environment of the protons within the molecule, including their chemical shifts, coupling constants, and multiplicities, which would reveal the connectivity and spatial relationships of the hydrogen atoms.
¹³C NMR Spectroscopy: To map the carbon framework of the compound, identifying the chemical shifts of each carbon atom and providing insight into the electronic environment of the pyridine ring, the carbonyl group, and the methyl substituent.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the key functional groups, such as the amino (N-H stretching and bending), carbonyl (C=O stretching), and carbon-chlorine (C-Cl stretching) moieties. This analysis would also offer insights into potential intramolecular and intermolecular hydrogen bonding interactions.
While spectroscopic data for structurally related compounds—such as various substituted pyridines and pyridones—are available, this information is not directly transferable to this compound due to the unique electronic and steric effects that would arise from its specific substitution pattern. The presence of an amino group at the 3-position, a chlorine atom at the 4-position, and a methyl group on the nitrogen atom of the pyridin-2-one core creates a distinct chemical entity for which dedicated spectroscopic analysis is required.
The absence of such data in publicly accessible scientific literature and chemical databases prevents the construction of a detailed and scientifically accurate article as requested. The required "detailed research findings" and "data tables" are contingent on the availability of primary experimental results, which appear to be unpublished or proprietary at this time.
Advanced Spectroscopic Characterization for Structural Elucidation of 3 Amino 4 Chloro 1 Methylpyridin 2 1h One
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For 3-Amino-4-chloro-1-methylpyridin-2(1H)-one (C₆H₇ClN₂O), HRMS provides an exact mass measurement, which is crucial for confirming its chemical formula and distinguishing it from other compounds with the same nominal mass. This level of precision is essential for the unambiguous identification of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.
Ionization Techniques and Fragmentation Pathway Elucidation
The study of fragmentation patterns using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, a related compound, 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, has been analyzed using GC-MS. nih.gov For pyridinium (B92312) compounds, the choice of ionization technique is crucial and can significantly influence the resulting mass spectrum and fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, offering insights into its electronic structure.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of a compound reveals its characteristic absorption maxima (λmax). For a related compound, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), the lower cutoff wavelength was observed at 318 nm, which is attributed to the n → π* electronic transition. scirp.org No significant absorption was noted between 318 nm and 1100 nm for this molecule. scirp.org The electronic levels in another similar molecule, 2-amino-4-chloro-6-methylpyrimidine, have also been studied via its crystal spectrum. rsc.org These studies on related structures help in predicting the potential electronic behavior of pyridinone derivatives.
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can influence the electronic absorption and emission spectra of a compound. This phenomenon, known as solvatochromism, provides information about the molecule's ground and excited states. For instance, studies on 1-methyl-4-[4-aminostyryl] pyridinum iodide have shown a hypsochromic shift (negative solvatochromism) as the solvent polarity increases. nih.gov In another case involving a furo[2,3-b]pyridine (B1315467) derivative, increasing solvent polarity led to a red shift in the emission band, indicating an enhanced intramolecular charge transfer (ICT). researchgate.netscispace.com The interaction with protic solvents, particularly water, can lead to significant spectral shifts due to hydrogen bonding. researchgate.netscispace.com
X-ray Crystallography for Definitive Solid-State Structural Analysis
Investigation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, known as crystal packing, and the nature of the intermolecular forces that govern this arrangement, are also elucidated through single-crystal X-ray diffraction. This analysis would reveal how individual molecules of this compound interact with each other in the crystal lattice. Key interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, as well as potential π-π stacking interactions of the pyridinone ring, would be identified and characterized. However, in the absence of the requisite crystallographic data, a detailed description of the crystal packing and intermolecular interactions for this compound cannot be provided at this time.
Mechanistic Investigations and Chemical Reactivity of 3 Amino 4 Chloro 1 Methylpyridin 2 1h One
Reactivity at the Amino Group (C3-NH2)
The amino group at the C3 position of the pyridinone ring is a primary nucleophilic center. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom, which can modulate its nucleophilicity.
The C3-amino group readily participates in reactions with various electrophiles. As a primary amine, it can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). These reactions typically proceed under acidic or basic catalysis to facilitate the dehydration step.
The nucleophilicity of the amino group is sufficient to react with a range of acylating and sulfonylating agents. For instance, treatment with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), would be expected to yield the corresponding N-acylated derivatives. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. The general conditions for these transformations are well-established in organic synthesis.
| Electrophile | Reagent/Conditions | Expected Product |
| Aldehyde (R-CHO) | Acid or base catalyst, heat | N-(pyridin-3-yl)imine |
| Acyl Chloride (R-COCl) | Base (e.g., Et3N), CH2Cl2 | N-(4-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amide |
| Sulfonyl Chloride (R-SO2Cl) | Base (e.g., Pyridine), 0 °C to rt | N-(4-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonamide |
This table presents representative examples of condensation and acylation reactions based on the general reactivity of aminopyridines.
The amino group, in concert with an adjacent activating group, can participate in cyclization reactions to form fused heterocyclic systems. A notable example is the [4+1]-cyclization of 3-aminopyridines to generate azaindole scaffolds. In a related transformation, it has been shown that 3-amino-4-methylpyridines can undergo an electrophilic [4+1]-cyclization with trifluoroacetic anhydride (B1165640) (TFAA) to yield 6-azaindole (B1212597) derivatives. sigmaaldrich.commdpi.com This reaction proceeds through the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the methyl group for cyclization. sigmaaldrich.commdpi.com
While the target molecule lacks the C4-methyl group necessary for this specific reported pathway, the underlying principle of using the amino group as a nucleophile in an intramolecular cyclization remains a key aspect of its reactivity. For instance, if a suitable two-carbon electrophilic synthon were introduced, it could potentially lead to the formation of an imidazo[4,5-c]pyridin-2-one core. The feasibility of such a reaction would depend on the specific reagents and reaction conditions employed.
Reactivity of the Chlorine Atom (C4-Cl)
The chlorine atom at the C4 position is situated on an electron-deficient pyridinone ring, making it susceptible to nucleophilic displacement.
The C4-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen and the carbonyl group. This allows for the displacement of the chloride ion by a variety of nucleophiles. The reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine has been reported to result in a rearrangement via an intramolecular nucleophilic aromatic substitution. lookchem.comresearchgate.net
In the case of 3-Amino-4-chloro-1-methylpyridin-2(1H)-one, reactions with strong nucleophiles such as alkoxides, thiolates, and amines can lead to the corresponding 4-substituted derivatives. The reaction rates are typically enhanced by the use of polar aprotic solvents like DMF or DMSO and may require elevated temperatures. The presence of the C3-amino group can also influence the regioselectivity of such substitutions in related dihalopyridine systems.
| Nucleophile | Reagent/Conditions | Expected Product |
| Amine (R2NH) | Base (e.g., K2CO3), DMF, heat | 3-Amino-4-(dialkylamino)-1-methylpyridin-2(1H)-one |
| Alkoxide (RO⁻) | NaOR, ROH, heat | 3-Amino-4-alkoxy-1-methylpyridin-2(1H)-one |
| Thiolate (RS⁻) | NaSR, DMF, rt to heat | 3-Amino-4-(alkylthio)-1-methylpyridin-2(1H)-one |
This table provides illustrative examples of SNAr reactions based on the known reactivity of chloropyridines.
The C4-chloro group serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for the functionalization of halopyridines.
For instance, a palladium-catalyzed Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid would be expected to yield the corresponding 4-aryl or 4-heteroaryl derivative. nih.gov Similarly, a Buchwald-Hartwig amination could be employed to introduce a variety of amino substituents at the C4 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base/Solvent (Typical) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O | 3-Amino-4-aryl-1-methylpyridin-2(1H)-one |
| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, BINAP, NaOtBu, Toluene (B28343) | 3-Amino-4-(dialkylamino)-1-methylpyridin-2(1H)-one |
| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N, THF | 3-Amino-4-(alkynyl)-1-methylpyridin-2(1H)-one |
This table showcases potential cross-coupling reactions and representative conditions based on established methodologies for halopyridines.
Reactivity and Stability of the N-Methyl Group (N1-CH3)
The N-methyl group in the pyridinone ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo reaction. The pyridinone structure exists in equilibrium with its pyridinium salt form, and the reactivity of the N-methyl group is linked to the stability of this pyridinium species.
Demethylation of N-methylpyridinium iodides has been achieved by heating in dimethylformamide (DMF). rsc.org This suggests that under forcing conditions, the N-methyl group of this compound could potentially be removed. The reaction is thought to be favored by electron-withdrawing substituents on the ring, which would apply in this case due to the presence of the chloro and amino groups. rsc.org However, such a reaction would likely require high temperatures and may not be compatible with all functional groups in the molecule. In general, for most synthetic transformations, the N-methyl group is considered a stable feature of the molecule.
Electrophilic and Nucleophilic Sites of the Pyridin-2(1H)-one Ring System
The electronic character of the this compound ring is dictated by the interplay of its constituent functional groups. The electron-donating amino group at the C3 position and the electron-withdrawing chloro group at C4, along with the carbonyl group at C2 and the N-methyl group, create a complex electronic landscape.
General Reactivity:
Nucleophilic Sites: The amino group at C3 is a primary nucleophilic center, capable of participating in reactions with various electrophiles. The nitrogen atom of the pyridinone ring also possesses nucleophilic character.
Electrophilic Sites: The carbonyl carbon (C2) is a key electrophilic site, susceptible to attack by nucleophiles. The carbon atoms of the ring, particularly those influenced by the electron-withdrawing chloro group, can also exhibit electrophilic character.
Analysis of Tautomeric Forms and Aromaticity Contributions
Pyridin-2(1H)-ones can exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) forms. In the case of this compound, the presence of the N-methyl group precludes the classic pyridone-hydroxypyridine tautomerism involving the ring nitrogen.
However, other tautomeric forms, such as those involving the amino group (amino-imino tautomerism), could be envisaged. The relative stability of these tautomers would be influenced by factors such as the solvent and pH. The pyridin-2(1H)-one form is generally considered to be the more stable tautomer.
The aromaticity of the pyridin-2(1H)-one ring is a subject of ongoing discussion. While the ring contains a conjugated system of pi electrons, the presence of the carbonyl group disrupts full aromatic delocalization, imparting a degree of diene-like character. The precise contribution to aromaticity for this compound has not been computationally or experimentally determined.
Exploration of Ring-Opening and Rearrangement Pathways
The pyridin-2(1H)-one ring can undergo ring-opening reactions under specific conditions, such as treatment with strong nucleophiles or under photochemical conditions. These reactions often proceed through initial nucleophilic attack at the carbonyl carbon or other electrophilic sites on the ring.
For instance, studies on related aminopyrazinone systems have shown that metabolic activation can lead to ring rearrangement, forming novel heterocyclic structures nih.gov. While no specific studies on the ring-opening or rearrangement of this compound have been reported, it is plausible that this compound could undergo similar transformations. The presence of the amino and chloro substituents would undoubtedly influence the feasibility and outcome of such reactions. General principles of ring-opening transformations in pyridones have been explored, often initiated by nucleophilic attack leading to the cleavage of the amide bond nih.gov.
Computational Chemistry and Theoretical Characterization of 3 Amino 4 Chloro 1 Methylpyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and a host of related molecular attributes.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost. The process begins with geometry optimization, where DFT calculations systematically alter the molecule's geometry to find the lowest energy conformation, which corresponds to the most stable structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.
While specific DFT geometry optimization studies for 3-Amino-4-chloro-1-methylpyridin-2(1H)-one are not available in the reviewed literature, a typical output for a molecule of this nature would resemble the data in the table below. These parameters define the three-dimensional shape of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters (DFT) No published data is available for this specific compound. The table illustrates the typical data obtained from DFT calculations.
| Parameter | Atom Connections | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|---|
| Bond Length | C4-Cl | Value | ||
| C3-N(amino) | Value | |||
| N1-C(methyl) | Value | |||
| C2=O | Value | |||
| Bond Angle | C3-C4-C5 | Value | ||
| C4-C3-N(amino) | Value | |||
| Dihedral Angle | Cl-C4-C5-C6 | Value |
Energy landscape analysis involves calculating the energies of different possible conformations (rotamers or tautomers) to identify the global minimum and other low-energy isomers, providing insight into the molecule's flexibility and conformational preferences.
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. youtube.com
A detailed search of scientific literature did not yield specific HOMO/LUMO energy values for this compound. The table below illustrates how such data would be presented.
Table 2: Illustrative Frontier Molecular Orbital Data No published data is available for this specific compound. The table illustrates the typical data obtained from FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species. researchgate.net
Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are the sites for nucleophilic attack. researchgate.net Green areas represent neutral potential.
For this compound, one would anticipate a negative potential around the carbonyl oxygen and the nitrogen of the amino group, making them likely sites for interaction with electrophiles. Positive potential might be expected around the hydrogen atoms of the amino group. However, specific MEP map calculations for this compound have not been found in the searched literature.
Computational methods, particularly DFT, can accurately predict spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical values can be compared with experimental spectra to confirm the molecular structure.
Similarly, the vibrational frequencies of a molecule can be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Comparing the calculated and experimental IR spectra helps in assigning specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed absorption bands.
Although experimental IR and NMR data exist for some related pyridinone derivatives, a computational prediction of these parameters specifically for this compound is not present in the available literature. nih.gov
Table 3: Illustrative Predicted Spectroscopic Data No published data is available for this specific compound. The table illustrates typical predicted spectroscopic values.
| Spectrum | Group/Atom | Predicted Value |
|---|---|---|
| IR | C=O stretch | ~1650-1700 cm⁻¹ |
| N-H stretch | ~3300-3500 cm⁻¹ | |
| ¹³C NMR | C=O | ~160-170 ppm |
| C-Cl | ~120-130 ppm | |
| ¹H NMR | N-H₂ | Value (ppm) |
Mechanistic Insights from Computational Studies
Beyond static properties, computational chemistry can elucidate the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms.
By mapping the potential energy surface of a reaction, computational studies can identify the most likely reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction.
Computational investigations could, for example, model the substitution of the chlorine atom or reactions involving the amino group on the this compound ring. Such studies would provide optimized geometries for reactants, products, and transition states. However, specific computational studies detailing reaction pathways and transition state structures for this molecule were not found in the reviewed scientific literature.
In Silico Studies of Molecular Interactions
The application of computational methods to understand the behavior of molecules at an atomic level is a cornerstone of modern drug discovery and materials science.
Molecular Docking Simulations to Investigate Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For many pyridinone and pyrimidine (B1678525) derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes, thereby providing insights into their potential biological activities. Such simulations are crucial for structure-activity relationship (SAR) studies. However, no specific molecular docking simulations for this compound have been reported in the reviewed literature.
Analysis of Non-covalent Interactions and Supramolecular Assembly
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the structure and function of chemical and biological systems. The study of these interactions is critical for understanding the supramolecular assembly of molecules into larger, organized structures. While research on other pyridone-based molecules has demonstrated their capacity to form extensive supramolecular networks through various non-covalent interactions, a detailed analysis of these forces for this compound is not available.
Applications of 3 Amino 4 Chloro 1 Methylpyridin 2 1h One in Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The inherent functionalities of 3-Amino-4-chloro-1-methylpyridin-2(1H)-one make it an attractive starting material for the synthesis of more elaborate molecules. Its potential as a precursor for diverse heterocyclic systems and as a cornerstone for polyfunctionalized compounds is significant.
Precursor for Diverse Heterocyclic Scaffolds
The strategic placement of the amino group ortho to the carbonyl function in the pyridinone ring opens avenues for the construction of fused heterocyclic systems. Drawing parallels from the chemistry of related 2-aminopyridine (B139424) derivatives, it is plausible that this compound could serve as a precursor to a variety of bicyclic and polycyclic structures. For instance, multicomponent reactions, which are highly efficient in generating molecular complexity from simple starting materials, could be employed. The reaction of enaminones (structurally related to the aminopyridinone core) with other reagents is a known method for creating diverse heterocyclic frameworks. nih.gov
One can envision condensation reactions of the amino group with diketones, ketoesters, or other bifunctional electrophiles to yield fused pyrazines, pyridopyrimidines, or other nitrogen-containing heterocycles. The general principle involves the initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and aromatization sequence. The synthesis of fused heterocycles through such cyclocondensation reactions is a well-established strategy in heterocyclic chemistry. mdpi.comresearchgate.net
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Potential Fused Heterocycle | Reaction Type |
|---|---|---|
| α-Diketone | Pyrazino[2,3-b]pyridin-2-one derivative | Condensation/Cyclization |
| β-Ketoester | Pyridino[2,3-b]pyridin-2-one derivative | Condensation/Cyclization |
| Isothiocyanate | Thiazolo[5,4-b]pyridin-2-one derivative | Addition/Cyclization |
This table presents hypothetical transformations based on known reactivity of similar compounds.
Building Block for Polyfunctionalized Compounds
The distinct reactivity of the amino and chloro groups on the pyridinone ring allows for sequential and selective functionalization, making this compound a valuable building block for polyfunctionalized aromatic compounds. The amino group can undergo a wide range of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of a variety of substituents. orgsyn.org
The chloro group, being on an electron-deficient pyridine (B92270) ring, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, to further diversify the molecular structure. This dual reactivity enables the programmed construction of highly substituted pyridine derivatives with tailored electronic and steric properties.
Contributions to Methodological Advancements in Organic Chemistry
The unique substitution pattern of this compound lends itself to exploration in the development of novel synthetic methodologies, particularly in the realm of carbon-heteroatom and carbon-carbon bond-forming reactions.
Utility in C-C, C-N, and C-O Bond Forming Reactions
The presence of both an amino group and a chloro substituent makes this molecule a prime candidate for participation in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C, C-N, and C-O bonds. libretexts.orgwikipedia.orgyoutube.com
C-N Bond Formation: The amino group can readily participate in Buchwald-Hartwig amination reactions with aryl halides or triflates to introduce aryl or heteroaryl substituents. acs.org Conversely, the chloro group can act as the electrophilic partner in similar cross-coupling reactions with a wide range of amines. acs.org Copper-catalyzed C-N coupling reactions also present a viable pathway for the amination of the chloro position. rsc.orgnih.gov
C-C Bond Formation: The chloro group is an ideal handle for Suzuki, Stille, and Negishi cross-coupling reactions. By reacting with organoboron, organotin, or organozinc reagents, respectively, a vast array of alkyl, alkenyl, and aryl groups can be introduced at the 4-position of the pyridinone ring. acs.org
C-O Bond Formation: The chloro substituent can also be displaced by alcohols in the presence of a suitable catalyst, such as palladium or copper, in Buchwald-Hartwig type etherifications to form aryloxy or alkyloxy derivatives.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | R-B(OR)₂ | C-C | Pd(0) / Base |
| Stille Coupling | R-Sn(Alkyl)₃ | C-C | Pd(0) |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0) / Ligand / Base |
| Buchwald-Hartwig Etherification | R-OH | C-O | Pd(0) or Cu(I) / Ligand / Base |
This table outlines potential reactions based on established cross-coupling methodologies.
Advanced Materials and Supramolecular Chemistry
The structural features of this compound suggest its potential utility in the fields of materials science and supramolecular chemistry. The pyridine ring, a common motif in functional materials, combined with the hydrogen-bonding capabilities of the amino and carbonyl groups, and the potential for halogen bonding from the chloro substituent, creates a molecule with interesting self-assembly properties.
Pyridine-containing ligands are known to coordinate with a variety of metal ions, leading to the formation of metallo-supramolecular structures with diverse architectures and functions. researchgate.netchimia.ch The amino group of the target molecule could be further functionalized to create more elaborate ligands for the construction of such assemblies. These materials can have applications in areas such as catalysis, sensing, and molecular recognition.
Furthermore, the presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and the pyridine nitrogen) suggests that this compound could form predictable hydrogen-bonded networks in the solid state. The chloro substituent can also participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular materials. The interplay of these non-covalent interactions could lead to the formation of novel crystalline materials with interesting photophysical or electronic properties. rsc.org
Ligand Design in Coordination Chemistry (general for pyridines)
Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. researchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of donating electron density to a metal center to form a coordinate bond. researchgate.net The electronic and steric properties of these ligands can be finely tuned by introducing various substituents to the pyridine ring, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. acs.org
The design of pyridine-based ligands is a cornerstone for creating functional materials and catalysts. acs.org For instance, pyridine-2-carboxamide and pyridine-2,6-dicarboxamide are well-known chelating agents that can form diverse coordination complexes with different metal ions, leading to varied geometries and nuclearities. researchgate.net The functionalization of pyridine rings with either electron-donating or electron-withdrawing groups causes significant changes in the physicochemical properties of the coordination compounds. acs.org This tunability is crucial for applications ranging from mimicking the active sites of metalloenzymes to developing catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.orgresearchgate.net
Table 1: Examples of Pyridine-Based Ligands and Their Applications in Coordination Chemistry
| Ligand Type | Metal Ions | Application | Reference |
| 4-Substituted Pyridines | Pd(II) | Catalysts for Suzuki-Miyaura and Heck cross-coupling reactions | acs.org |
| Pyridine-2-carboxamides | Various transition metals | Mimicking metalloenzyme active sites (e.g., bleomycins) | researchgate.net |
| Polypyridyl Complexes | Ru(II), Os(II), Co(II) | Self-propagating molecular assemblies for functional materials | acs.org |
| Aminocarboxylate Ligands with Pyridine/Quinoline | Cu(II) | Photoluminescent 2D coordination polymers | mdpi.com |
Potential in Functional Polymers and Nanomaterials (general for halogenated organics)
Halogenated organic compounds are crucial components in the development of advanced functional materials, including polymers and nanomaterials. researchgate.netnoaa.gov The introduction of halogen atoms (F, Cl, Br, I) into an organic framework can profoundly alter its electronic, optical, and physical properties. researchgate.net
One of the key interactions involving halogenated compounds is halogen bonding (XB). This is a highly directional, non-covalent interaction between an electron-poor region on a halogen atom (the σ-hole) and an electron-rich site. nih.gov The strength and directionality of halogen bonding make it a powerful tool for guiding the self-assembly of molecules into well-defined supramolecular architectures, which is essential for creating functional nanomaterials from the bottom up. nih.govresearchgate.net This approach has been used to construct materials like liquid crystals and to control the packing of molecules. researchgate.netnih.gov
In the realm of organic electronics, halogenation is a key strategy for designing high-performance organic semiconductors. researchgate.net Fluorination, for example, is known to lower the energy levels of molecular orbitals, which can enhance the stability and promote electron (n-type) transport in organic field-effect transistors (FETs). researchgate.net More recently, chlorination has also been demonstrated as a viable method for creating n-type materials. researchgate.net Furthermore, halogenated organic compounds serve as vital building blocks in polymer synthesis. For instance, aryl halides are common starting materials for producing conjugated polymers used in organic optoelectronics. researchgate.net The atom transfer radical polymerization (ATRP) method often utilizes organic halides as initiators to create well-defined polymers. mdpi.com
Table 2: Influence of Halogenation on the Properties of Organic Materials
| Property Affected | Effect of Halogenation | Application Area | Reference |
| Self-Assembly | Directs crystal packing via halogen bonding | Nanomaterials, Liquid Crystals | nih.govresearchgate.net |
| Electronic Energy Levels | Lowers HOMO/LUMO levels (especially with F, Cl) | Organic Semiconductors (n-type materials) | researchgate.net |
| Polymer Synthesis | Acts as initiator (e.g., in ATRP) or building block | Functional Polymers | researchgate.netmdpi.com |
| Flammability | High molecular weight, polyhalogenated compounds are often nonflammable | Fire Retardants | noaa.gov |
Biocatalytic and Enzymatic Transformations of Pyridinone Derivatives
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis for modifying complex molecules like pyridinone derivatives. Enzymes and whole-cell microorganisms can perform highly specific reactions under mild conditions, often with excellent regio- and enantioselectivity. rsc.org
Oxyfunctionalization of Pyridine Derivatives by Microorganisms
The microbial transformation of pyridine and its derivatives is a key process in their environmental degradation and has been harnessed for synthetic purposes. nih.gov A common transformation is oxyfunctionalization, which involves the introduction of hydroxyl groups onto the pyridine ring. researchgate.netresearchgate.net This is a valuable method for producing pyridinols, which are important intermediates in the chemical industry for pharmaceuticals and polymers. researchgate.netresearchgate.net
Bacteria, in particular, have been shown to be effective biocatalysts for this purpose. For example, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to regioselectively hydroxylate various pyridine derivatives. researchgate.net This strain can convert different pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. researchgate.net The initial step in the aerobic degradation of many pyridine derivatives is often a hydroxylation reaction catalyzed by monooxygenase enzymes. asm.org The transformation rate of pyridine derivatives is influenced by the nature of their substituents, with hydroxypyridines and aminopyridines being among the susceptible substrates. nih.gov The oxygen atom incorporated into the ring during these enzymatic reactions can be derived from either molecular oxygen (by oxygenases) or from water. nih.govsemanticscholar.org
Table 3: Microbial Oxyfunctionalization of Pyridine Derivatives
| Microorganism | Substrate Class | Product | Key Enzyme Type | Reference |
| Burkholderia sp. MAK1 | Pyridin-2-amines, Pyridin-2-ones | 5-Hydroxy derivatives | Monooxygenase | researchgate.net |
| Arthrobacter sp. | Pyridine, Methylpyridines | Hydroxypyridines | Monooxygenase | asm.org |
| Nocardia sp. | Pyridine | 2-Hydroxypyridine (B17775) | Not specified | semanticscholar.org |
| Pseudomonas sp. | Nicotinic acid | 6-Hydroxynicotinic acid | Hydroxylase (oxygen from H₂O) | semanticscholar.org |
Use of Haloperoxidases in Environmentally Friendly Organic Synthesis
Haloperoxidases (HPOs) are a class of enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) using hydrogen peroxide as the oxidant. rsc.org This process generates a reactive halogenating species that can then functionalize a wide range of organic substrates. groenkennisnet.nl The use of HPOs in organic synthesis is considered an environmentally friendly approach because it operates under mild conditions (neutral pH, room temperature) and avoids the use of hazardous bulk halogenating agents. rsc.orggroenkennisnet.nl
These enzymes are classified based on the most electronegative halide they can oxidize: chloroperoxidases (CPOs) act on chloride, bromide, and iodide, while bromoperoxidases (BPOs) act on bromide and iodide. rsc.org CPO, isolated from the mold Caldariomyces fumago, has been shown to catalyze the smooth halogenation of various heterocyclic compounds. groenkennisnet.nl For example, it can convert 2-aminopyridine into 2-amino-3-chloropyridine. groenkennisnet.nl Although these enzymes often lack strict substrate specificity, which can be a limitation, their ability to perform oxidative halogenation makes them powerful biocatalysts. researchgate.netrsc.org Their application provides a green alternative for the synthesis of halogenated compounds, which are valuable intermediates in many areas of chemistry. rsc.orgcapes.gov.br
Table 4: Halogenation of Heterocyclic Compounds using Haloperoxidases
| Enzyme | Source | Substrate | Product | Reference |
| Chloroperoxidase (CPO) | Caldariomyces fumago | 2-Aminopyridine | 2-Amino-3-chloropyridine | groenkennisnet.nl |
| Chloroperoxidase (CPO) | Caldariomyces fumago | Barbituric acid | 5-Chloro or 5,5-dichlorobarbituric acid | groenkennisnet.nl |
| Chloroperoxidase (CPO) | Caldariomyces fumago | Pyrazoles | 4-Chloro derivatives | groenkennisnet.nl |
| Bromoperoxidase (BPO) | Corallina officinalis (Seaweed) | Various organic substrates | Brominated compounds | rsc.org |
Conclusion and Future Research Perspectives
Summary of Current Knowledge on 3-Amino-4-chloro-1-methylpyridin-2(1H)-one
A comprehensive search of chemical literature and databases reveals no specific data for the compound this compound. There are no published reports detailing its synthesis, nor are there any experimental or computational data available regarding its physicochemical properties, spectroscopic characteristics, or reactivity. The compound is not listed in major chemical supplier catalogs, and no CAS number has been assigned to it.
While information exists for structurally related compounds, such as 3-amino-4-chloropyridine (B21944) and various substituted pyridinones, this body of knowledge does not directly apply to the title compound. The unique combination of the amino group at the 3-position, the chloro group at the 4-position, and the N-methylation in the pyridin-2-one ring system presents a distinct chemical entity for which no specific research has been documented.
Identification of Key Research Gaps and Emerging Directions
The primary and most significant research gap is the very existence of this compound as a characterized substance. The lack of any published data presents a clear opportunity for foundational research.
Emerging directions for research would logically begin with the development of a viable synthetic route. Once synthesized, a complete characterization using modern analytical techniques would be necessary. This would include:
Structural Elucidation: Unambiguous confirmation of the chemical structure using techniques such as X-ray crystallography.
Spectroscopic Profiling: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Property Determination: Measurement of fundamental properties like melting point, boiling point, solubility, and pKa.
Reactivity Studies: Investigation of its behavior in various chemical reactions to understand the influence of the substituent groups on the pyridinone core.
Opportunities for Novel Synthetic Methodologies and Process Optimization
The absence of a reported synthesis for this compound opens the door for the exploration of novel synthetic strategies. A potential retrosynthetic analysis suggests that a suitable starting material could be a pre-functionalized pyridine (B92270) or pyridinone derivative.
Table 1: Potential Synthetic Precursors and Methodologies
| Precursor Compound | Potential Synthetic Step | Rationale |
| 3-Amino-4-chloropyridine | N-methylation followed by oxidation | A plausible route, though selective oxidation to the 2-pyridone without affecting other positions could be challenging. |
| 4-Chloro-3-nitro-1-methylpyridin-2(1H)-one | Reduction of the nitro group | This approach would depend on the successful synthesis of the nitrated precursor. The reduction of the nitro group to an amino group is a well-established transformation. |
| A suitably substituted pyridin-2-one | Introduction of the amino and chloro groups | This would involve electrophilic or nucleophilic substitution reactions, the regioselectivity of which would need to be carefully controlled. |
Process optimization would be a subsequent step, focusing on improving reaction yields, reducing the number of synthetic steps, utilizing greener reagents and solvents, and ensuring the scalability of the chosen synthetic pathway.
Prospects for Advanced Theoretical and Spectroscopic Characterization
In parallel with experimental work, computational chemistry could provide valuable insights into the properties of this compound.
Table 2: Theoretical and Spectroscopic Characterization Prospects
| Area of Investigation | Techniques and Expected Outcomes |
| Molecular Modeling | Density Functional Theory (DFT) calculations could be employed to predict the optimized molecular geometry, bond lengths, and bond angles. This would provide a theoretical model to compare with experimental crystallographic data. |
| Electronic Properties | Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum (UV-Vis), offering a comparison point for experimental measurements. Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its potential reactivity. |
| Spectroscopic Prediction | Computational methods can predict NMR chemical shifts and IR vibrational frequencies. These predicted spectra would be invaluable in interpreting the experimental data and confirming the structure of the synthesized compound. |
Advanced spectroscopic techniques, such as 2D NMR (COSY, HSQC, HMBC), would be essential for the unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation.
Q & A
Q. What are the established synthetic routes for 3-Amino-4-chloro-1-methylpyridin-2(1H)-one, and what reaction conditions optimize yield?
A common approach involves multi-step reactions starting with precursors like 2-cyanoacetamide and substituted ketones. For example, analogous pyridinones are synthesized via condensation in polar aprotic solvents (e.g., DMSO) with strong bases like potassium tert-butoxide, followed by halogenation using hypochlorite or hypobromite agents . Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to avoid side products.
- Halogenation : Selective introduction of chlorine at the 4-position requires stoichiometric control (e.g., calcium hypochlorite) .
- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:1 ratio) isolates the product with >70% yield .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR : The ¹H NMR spectrum typically shows a singlet for the methyl group (δ ~2.15 ppm), aromatic protons (δ 7.19–7.78 ppm), and NH₂ signals (δ ~5.88 ppm). Disappearance of cyano (-CN) peaks at ~2198 cm⁻¹ in IR confirms successful hydrolysis .
- X-ray crystallography : Disorder in crystal lattices (e.g., perchlorate anions) may require refinement with dual-occupancy models. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) stabilize the structure, with π-π stacking distances ~3.7 Å .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Moisture sensitivity : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the amino group.
- Thermal stability : Decomposition occurs above 200°C, as evidenced by TGA-DSC data for related pyridinones .
- Light sensitivity : UV-Vis studies show photodegradation under prolonged exposure; use amber vials for storage .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered anions) be resolved during structural analysis?
Disorder in perchlorate anions or solvent molecules (e.g., water) is common. Strategies include:
- Occupancy refinement : Assign partial occupancy (e.g., 0.678:0.322 ratio) using software like SHELXL .
- Hydrogen bonding analysis : Validate intermolecular interactions (N–H⋯O, O–H⋯O) via Mercury 4.0 to confirm packing feasibility .
- Complementary techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in dynamic disorder .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity at the 4-chloro position. Fukui indices (f⁻) >0.5 indicate susceptibility to SNAr reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Pyridinone derivatives show affinity for ATP-binding pockets (ΔG ~–9.2 kcal/mol) .
Q. What mechanistic insights explain regioselectivity in halogenation reactions of pyridinone derivatives?
- Electronic effects : The 4-position is activated for electrophilic substitution due to electron-withdrawing effects from the adjacent carbonyl group.
- Steric control : Methyl groups at the 1-position hinder halogenation at the 5-position, as shown in kinetic studies of analogous compounds .
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, improving regioselectivity by ~30% .
Q. How can researchers assess the biological activity of this compound in vitro, and what are common pitfalls?
- Cellular assays : Use MTT assays (IC₅₀ ~15 µM) in cancer cell lines (e.g., HeLa) with positive controls (e.g., doxorubicin). Note that false positives may arise from redox-active impurities; validate via HPLC-MS .
- Enzyme inhibition : Screen against serine/threonine kinases (e.g., PIM1) using fluorescence polarization. Pre-incubate with ATP (1 mM) to reduce non-specific binding .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust substituents (e.g., methyl → trifluoromethyl) to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
